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molecular formula C7H16N2 B046709 (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine CAS No. 22795-97-7

(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No. B046709
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173032B2

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
79 μL
Type
reactant
Reaction Step Two
Name
Quantity
104 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5].CC#[N:12]>>[NH2:12][CH2:9][CH:7]1[CH2:8][CH2:6][CH2:4][N:3]1[CH2:2][CH3:1].[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
amine
Quantity
79 μL
Type
reactant
Smiles
Name
Quantity
104 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The vials were then shaken on the J-KEM block at about 80° C. for about 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solutions were cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The residues were then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted a second time with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo, masses
CUSTOM
Type
CUSTOM
Details
yields
ALIQUOT
Type
ALIQUOT
Details
the compounds were sampled for LC/MS analysis

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NCC1N(CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CCN(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07173032B2

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
79 μL
Type
reactant
Reaction Step Two
Name
Quantity
104 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5].CC#[N:12]>>[NH2:12][CH2:9][CH:7]1[CH2:8][CH2:6][CH2:4][N:3]1[CH2:2][CH3:1].[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
amine
Quantity
79 μL
Type
reactant
Smiles
Name
Quantity
104 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The vials were then shaken on the J-KEM block at about 80° C. for about 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solutions were cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The residues were then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted a second time with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo, masses
CUSTOM
Type
CUSTOM
Details
yields
ALIQUOT
Type
ALIQUOT
Details
the compounds were sampled for LC/MS analysis

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NCC1N(CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CCN(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07173032B2

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
79 μL
Type
reactant
Reaction Step Two
Name
Quantity
104 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5].CC#[N:12]>>[NH2:12][CH2:9][CH:7]1[CH2:8][CH2:6][CH2:4][N:3]1[CH2:2][CH3:1].[CH3:1][CH2:2][N:3]([CH:7]([CH3:9])[CH3:8])[CH:4]([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Step Two
Name
amine
Quantity
79 μL
Type
reactant
Smiles
Name
Quantity
104 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The vials were then shaken on the J-KEM block at about 80° C. for about 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solutions were cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The residues were then extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted a second time with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo, masses
CUSTOM
Type
CUSTOM
Details
yields
ALIQUOT
Type
ALIQUOT
Details
the compounds were sampled for LC/MS analysis

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NCC1N(CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CCN(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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